2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2,3-dimethyl-5H-furo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C9H9NO2/c1-5-6(2)12-7-3-4-10-9(11)8(5)7/h3-4H,1-2H3,(H,10,11) |
InChI Key |
WYJVXOSPQJITJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)NC=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dimethylfuro 3,2 C Pyridin 4 5h One and Its Derivatives
Classical Cyclization Approaches to Furo[3,2-c]pyridin-4(5H)-one Synthesis
Traditional methods for constructing the furo[3,2-c]pyridin-4(5H)-one core have historically relied on well-established cyclization and aromatization reactions. These foundational strategies have proven effective in synthesizing the target scaffold and its analogs.
Intramolecular Cyclization of Substituted Furopropenoic Acids and Acid Azides
A primary classical route to the 2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one scaffold involves the intramolecular cyclization of specifically substituted furan (B31954) precursors. This method begins with the synthesis of a suitable furopropenoic acid, which is then converted to a more reactive intermediate, such as an acid azide (B81097), to facilitate the ring-closing reaction.
A documented synthesis of 2,3-dimethyl-5H-furo[3,2-c]pyridine-4-one (3) starts from 3-(4,5-Dimethyl-2-furyl)propenoic acid (1). researchgate.net This starting material is transformed into the corresponding acid azide (2). The subsequent crucial step is the thermal cyclization of the acid azide, which is achieved by heating it to high temperatures (240°C) in a high-boiling point solvent like Dowtherm. researchgate.net This process leads to the formation of the desired pyridinone ring fused to the furan ring. A similar strategy has been employed for the synthesis of other 2-arylfuro[3,2-c]pyridine-4(5H)-ones. researchgate.net
Table 1: Key Intermediates in the Cyclization of Furopropenoic Acid Azide
| Compound Name | Structure | Role in Synthesis |
| 3-(4,5-Dimethyl-2-furyl)propenoic acid | C₁₀H₁₀O₃ | Starting Material |
| 3-(4,5-Dimethyl-2-furyl)propenoyl azide | C₁₀H₉N₃O₂ | Reactive Intermediate |
| 2,3-Dimethyl-5H-furo[3,2-c]pyridine-4-one | C₉H₉NO₂ | Final Product |
Pyridone Aromatization and Subsequent Derivatization Pathways
Following the construction of the furo[3,2-c]pyridin-4(5H)-one core, further modifications are often desired to generate a library of derivatives. A common strategy is the aromatization of the pyridone ring, which opens up avenues for subsequent functionalization.
The furopyridone compounds obtained from cyclization can be treated with reagents like phosphorus oxychloride (POCl₃) to convert the pyridone into a more reactive chloro derivative. researchgate.net This aromatization step is crucial as the resulting chloro-substituted furo[3,2-c]pyridine (B1313802) is a versatile intermediate. The chlorine atom can then be displaced through various nucleophilic substitution reactions. For instance, it can be replaced with alkoxides (such as sodium ethoxide, propoxide, and isopropoxide) to form alkoxy derivatives or with cyclic secondary amines (like morpholine, piperidine (B6355638), and pyrrolidine) to yield 4-substituted aminofuropyridines. researchgate.net This pathway allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships.
Contemporary and Efficient Synthetic Strategies
In recent years, the focus of synthetic organic chemistry has shifted towards developing more efficient, atom-economical, and environmentally benign methodologies. This has led to the exploration of multicomponent reactions, cascade processes, and green chemistry principles for the synthesis of complex heterocyclic systems like furo[3,2-c]pyridines.
Multicomponent Reaction Strategies for Furo[3,2-c]pyridin-4(5H)-one Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, offer a powerful tool for building molecular complexity rapidly. While a specific MCR for this compound is not extensively documented, the principle has been applied to synthesize related furopyridine isomers. For example, a variation of the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which typically synthesizes imidazofused scaffolds, has been shown to produce the furo[2,3-c]pyridine (B168854) skeleton when pyridoxal (B1214274) is used as the aldehyde component. nih.gov This "unusual" GBB product forms through a cyclization involving the phenolic hydroxyl group of the pyridoxal-derived Schiff base. nih.gov
Furthermore, one-pot three-component approaches have been successfully developed for the synthesis of dihydrofuro[3,2-c]coumarins, demonstrating the feasibility of assembling a furan ring fused to a six-membered oxygen heterocycle via an MCR. rsc.org These examples highlight the potential for developing novel MCRs to directly access the furo[3,2-c]pyridin-4(5H)-one scaffold.
Cascade and Tandem Annulation Processes to Construct the Furo[3,2-c]pyridine Ring System
Cascade or tandem reactions, where a sequence of intramolecular transformations occurs without isolating intermediates, provide an elegant and efficient means of constructing complex ring systems. An efficient cascade process for preparing furo[3,2-c]pyridine derivatives involves a Sonogashira reaction of 4-hydroxy-3-iodopyridine with a terminal alkyne, followed by an immediate base-induced 5-endo-dig cyclization to form the furan ring. semanticscholar.org This method allows for the creation of multiple bonds and the furan ring in a single, streamlined operation.
Another sophisticated example, though leading to a different isomer, is a rare four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates to prepare novel furo[3,4-c]pyridine-1,4-diones. rsc.orgrsc.org This rhodium-catalyzed process involves a sequence of C–H activation, Lossen rearrangement, [4 + 2] annulation, and lactonization. rsc.orgrsc.org The development of such intricate cascade reactions showcases the power of modern synthetic methods to build complex heterocyclic frameworks with high efficiency and step-economy.
Table 2: Comparison of Contemporary Synthetic Strategies
| Strategy | Key Features | Example Application (Related Scaffolds) |
| Multicomponent Reaction (MCR) | High atom economy, operational simplicity, rapid assembly of complexity. | Furo[2,3-c]pyridine synthesis via unusual GBB reaction. nih.gov |
| Cascade/Tandem Annulation | Formation of multiple bonds in one pot, high efficiency, avoids intermediate isolation. | Furo[3,2-c]pyridine synthesis via Sonogashira/cyclization cascade. semanticscholar.org |
Exploration of Green Chemistry Principles in Furopyridine Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic route design. For pyridine (B92270) and its derivatives, green approaches include the use of environmentally friendly solvents, microwave-assisted synthesis, and the development of reusable catalysts. ijarsct.co.inresearchgate.net
Microwave-assisted reactions, for instance, can significantly reduce reaction times and energy consumption. ijarsct.co.in The use of safer, biodegradable solvents like deep eutectic solvents (DES) is also gaining traction. ijarsct.co.in For the synthesis of fused systems like furopyridines, applying these principles could involve developing solvent-free reaction conditions, using nanocatalysts that can be easily recovered and reused, or employing energy-efficient methods like microwave irradiation to drive cyclization and annulation reactions. researchgate.netrasayanjournal.co.in While specific green syntheses for this compound are not yet prevalent in the literature, the broader trends in pyridine synthesis suggest a promising future for more sustainable production methods for this class of compounds. ijarsct.co.innih.gov
Synthesis of Hydrogenated Furo[3,2-c]pyridine Variants and Related Structures
The synthesis of hydrogenated furo[3,2-c]pyridines is a significant area of research, as this structural motif is a key component in many bioactive and natural compounds. beilstein-journals.orgnih.gov These scaffolds are integral to molecules with activities such as JAK2 inhibition, κ-opioid receptor agonism, and antituberculosis properties. beilstein-journals.orgnih.gov Methodologies for creating these structures, particularly tetrahydrofuro[3,2-c]pyridines, often involve the construction of the saturated pyridine ring onto a furan precursor.
A prominent and effective method for synthesizing 4-substituted tetrahydrofuro[3,2-c]pyridines is through an acid-catalyzed Pictet–Spengler reaction. beilstein-journals.orgnih.gov This approach offers a semi-one-pot synthesis starting from readily available materials. nih.gov The general strategy involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with various commercially available aldehydes to form an intermediate imine. This is followed by an acid-catalyzed intramolecular cyclization to yield the desired tetrahydrofuro[3,2-c]pyridine core. beilstein-journals.orgnih.gov
The reaction sequence begins with the formation of an imine by refluxing a solution of 2-(5-methylfuran-2-yl)ethylamine and an aldehyde. nih.gov Subsequent treatment with an acid catalyst promotes the Pictet-Spengler cyclization. nih.gov The choice of acid and solvent is crucial for the reaction's success. While catalysts like TsOH in solvents such as toluene (B28343) or dioxane proved inefficient, a mixture of acetic and hydrochloric acid was found to be effective for the cyclization step. nih.gov
The efficiency of this synthesis is influenced by the electronic properties of the substituents on the aldehyde. nih.gov Research indicates that starting aldehydes bearing electron-donating groups result in significantly higher yields of the tetrahydrofuro[3,2-c]pyridine products compared to those with electron-withdrawing groups. nih.gov
Detailed findings from the synthesis of a range of 4-substituted tetrahydrofuro[3,2-c]pyridines via this method are presented below.
Research Findings: Pictet-Spengler Synthesis of Tetrahydrofuro[3,2-c]pyridines
The following table summarizes the synthesis of various 4-substituted 2-methyl-2,3,4,5-tetrahydrofuro[3,2-c]pyridines from 2-(5-methylfuran-2-yl)ethanamine and different aldehydes.
| Compound | Aldehyde Reactant | Substituent (R) | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4a | Benzaldehyde | Phenyl | AcOH/HCl, rt, 48h | 72 | nih.gov |
| 4b | 4-Methylbenzaldehyde | 4-Methylphenyl | AcOH/HCl, rt, 48h | 81 | nih.gov |
| 4c | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | AcOH/HCl, rt, 48h | 85 | nih.gov |
| 4d | 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)phenyl | AcOH/HCl, rt, 48h | 35 | nih.gov |
| 4e | 4-Chlorobenzaldehyde | 4-Chlorophenyl | AcOH/HCl, rt, 48h | 55 | nih.gov |
| 4f | 4-Bromobenzaldehyde | 4-Bromophenyl | AcOH/HCl, rt, 48h | 52 | nih.gov |
| 4g | 4-Nitrobenzaldehyde | 4-Nitrophenyl | AcOH/HCl, rt, 48h | Trace | nih.gov |
The synthesized tetrahydrofuro[3,2-c]pyridines can undergo further chemical transformations. For instance, the nitrogen atom of the piperidine ring can be functionalized. Treatment of 2-methyl-4-phenyl-2,3,4,5-tetrahydrofuro[3,2-c]pyridine (4a) with acetyl chloride yields the N-acetyl protected derivative, while reaction with sodium hydride and methyl iodide leads to the N-methylated product. beilstein-journals.orgnih.gov
While the Pictet-Spengler reaction directly yields the hydrogenated pyridine ring, another general approach to such structures is the catalytic hydrogenation of the corresponding aromatic furopyridine precursors. The hydrogenation of pyridines to piperidines is a well-established method, often requiring a catalyst and a hydrogen source. liverpool.ac.ukrsc.org Rhodium compounds, such as Rhodium(III) oxide (Rh₂O₃), have been reported as effective catalysts for the reduction of various functionalized pyridines under mild conditions, a technique that could be applicable to the furo[3,2-c]pyridine system. liverpool.ac.ukrsc.org
Chemical Reactivity and Functionalization of the 2,3 Dimethylfuro 3,2 C Pyridin 4 5h One Nucleus
Electrophilic and Nucleophilic Substitution Reactions on the Furo[3,2-c]pyridine (B1313802) System
The fused ring system of furo[3,2-c]pyridine undergoes substitution reactions that are crucial for its structural diversification. The pyridinone ring, in particular, is a key site for functionalization, primarily through halogenation and subsequent nucleophilic displacement.
The pyridone moiety of the 2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one nucleus can be readily converted into a reactive intermediate for nucleophilic substitution. researchgate.net Chlorination is a common initial step, typically achieved by treating the pyridone with a chlorinating agent like phosphorus oxychloride. researchgate.net This reaction converts the hydroxyl group of the lactam tautomer into a chloro substituent at the C4 position, yielding 4-chloro-2,3-dimethylfuro[3,2-c]pyridine. researchgate.net
This 4-chloro derivative is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom serves as a good leaving group, which can be displaced by a variety of nucleophiles. researchgate.net For instance, reactions with alkoxides such as sodium ethoxide, propoxide, and isopropoxide lead to the formation of the corresponding 4-alkoxy derivatives. researchgate.net This two-step strategy of halogenation followed by nucleophilic displacement is a cornerstone for introducing diverse functional groups onto the furo[3,2-c]pyridine core. researchgate.netresearchgate.net
Table 1: Halogenation and Nucleophilic Displacement Reactions
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | 1. POCl₃ | 4-Chloro-2,3-dimethylfuro[3,2-c]pyridine | Chlorination | researchgate.net |
A particularly fruitful application of the 4-chloro-furo[3,2-c]pyridine intermediate is its reaction with various secondary heterocyclic amines. researchgate.netresearchgate.net This reaction provides a direct route to novel 4-amino substituted derivatives, significantly expanding the chemical space of the scaffold. The nucleophilic nitrogen of the secondary amine attacks the electron-deficient C4 carbon of the chloro-substituted pyridine (B92270) ring, displacing the chloride ion. researchgate.netresearchgate.net
Commonly used secondary amines for this purpose include saturated heterocycles such as morpholine, piperidine (B6355638), and pyrrolidine. researchgate.netresearchgate.net These reactions typically proceed under mild conditions to afford the corresponding 4-(morpholin-4-yl), 4-(piperidin-1-yl), and 4-(pyrrolidin-1-yl) derivatives in good yields. researchgate.netresearchgate.net This method is a robust strategy for introducing amine functionalities, which are often key for modulating the physicochemical and biological properties of heterocyclic compounds. researchgate.net
Table 2: Synthesis of 4-Amino-Substituted Furo[3,2-c]pyridine Derivatives
| Substrate | Amine Reagent | Product | Reference |
|---|---|---|---|
| 4-Chloro-2,3-dimethylfuro[3,2-c]pyridine | Morpholine | 4-(Morpholin-4-yl)-2,3-dimethylfuro[3,2-c]pyridine | researchgate.net |
| 4-Chloro-2,3-dimethylfuro[3,2-c]pyridine | Piperidine | 4-(Piperidin-1-yl)-2,3-dimethylfuro[3,2-c]pyridine | researchgate.net |
Modification of Heteroatoms within the Furo[3,2-c]pyridin-4(5H)-one Ring System
Functionalization is not limited to the carbon framework; the heteroatoms within the furo[3,2-c]pyridin-4(5H)-one system also offer sites for chemical modification. Both the carbonyl oxygen and the pyridone nitrogen can be targeted to generate a range of derivatives with altered electronic and steric properties.
The carbonyl oxygen of the pyridone ring can be replaced with a sulfur atom in a thionation reaction. researchgate.net Treatment of this compound with a thionating agent like phosphorus pentasulfide (P₄S₁₀) effectively converts the lactam into the corresponding thiolactam, 2,3-dimethylfuro[3,2-c]pyridine-4(5H)-thione. researchgate.net
The resulting thione is a valuable intermediate for further functionalization. researchgate.net It can readily undergo S-alkylation reactions. For example, methylation of the thione with a methylating agent yields the 4-(methylthio)furo[3,2-c]pyridine derivative. researchgate.net This transformation not only modifies the electronic character of the ring system but also introduces a new functional handle for subsequent chemical manipulations. researchgate.net
Table 3: Thionation and S-Alkylation Reactions
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | P₄S₁₀ | 2,3-Dimethylfuro[3,2-c]pyridine-4(5H)-thione | Thionation | researchgate.net |
The nitrogen atom of the pyridinone ring is another key site for modification. N-alkylation introduces a substituent onto the nitrogen, preventing tautomerization and fixing the pyridinone structure. researchgate.net This reaction is typically performed by treating the furo[3,2-c]pyridin-4(5H)-one with an alkyl halide in the presence of a base. researchgate.net
For instance, N-methylation can be achieved by reacting the parent compound with methyl iodide. researchgate.net The use of phase-transfer catalysis (PTC) conditions can facilitate this transformation, leading to the formation of 2,3,5-trimethylfuro[3,2-c]pyridin-4(5H)-one. researchgate.net N-alkylation is a fundamental strategy for exploring structure-activity relationships, as the substituent on the nitrogen can significantly influence the molecule's conformation and interactions with biological targets. researchgate.net
Table 4: N-Alkylation of Furo[3,2-c]pyridin-4(5H)-one
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
|---|
Oxidation and Reduction Processes of the Furo[3,2-c]pyridin-4(5H)-one Core
The furo[3,2-c]pyridine nucleus can undergo both oxidation and reduction reactions, leading to different oxidation states and functionalities. Oxidation typically targets the pyridine nitrogen, while reduction can be used to remove activating groups. researchgate.netdoi.org
Oxidation of the furo[3,2-c]pyridine system with an oxidizing agent such as hydrogen peroxide or 3-chloroperoxybenzoic acid (m-CPBA) results in the formation of the corresponding furo[3,2-c]pyridine N-oxide. researchgate.netdoi.org This transformation increases the electron deficiency of the pyridine ring and can alter its reactivity towards both electrophiles and nucleophiles.
Conversely, reduction processes can be employed to defunctionalize the core structure. For example, the 4-chloro-2,3-dimethylfuro[3,2-c]pyridine intermediate, formed via chlorination of the pyridone, can be reduced back to the parent 2,3-dimethylfuro[3,2-c]pyridine. researchgate.net This reduction can be accomplished using reagents such as zinc powder in acetic acid. researchgate.net
Functional Group Interconversions on Furo[3,2-c]pyridine Derivatives (e.g., nitriles to amides and carboxylic acids)
The strategic modification of functional groups on the furo[3,2-c]pyridine scaffold is a critical aspect of its chemical exploration, allowing for the synthesis of diverse analogues with varied physicochemical properties. A significant example of such transformations is the sequential hydrolysis of a nitrile group, which serves as a versatile precursor to both amides and carboxylic acids. Research has demonstrated that furo[3,2-c]pyridine-4-carbonitriles can undergo these valuable interconversions. researchgate.net
The hydrolysis of nitriles is a well-established reaction in organic chemistry that can be catalyzed by either acid or base. libretexts.org The process occurs in two main stages: an initial hydration of the nitrile to form an amide, followed by further hydrolysis of the amide to yield a carboxylic acid. chemguide.co.uk
Conversion of Nitriles to Amides:
The partial hydrolysis of a nitrile to an amide requires carefully controlled conditions to prevent the reaction from proceeding to the carboxylic acid. commonorganicchemistry.comchemistrysteps.com This transformation involves the addition of water across the carbon-nitrogen triple bond. Under acidic conditions, the nitrile is first protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. libretexts.orglumenlearning.com In base-catalyzed hydrolysis, the hydroxide (B78521) ion directly attacks the nitrile carbon. Mild heating and careful monitoring are often employed to isolate the amide intermediate in good yield. commonorganicchemistry.com In the context of the furo[3,2-c]pyridine system, furo[3,2-c]pyridine-4-carbonitriles have been successfully converted into the corresponding amides. researchgate.net
Conversion of Amides to Carboxylic Acids:
Complete hydrolysis of the nitrile group to a carboxylic acid is typically achieved under more forcing conditions, such as heating under reflux with a dilute acid (e.g., hydrochloric acid) or an alkali (e.g., sodium hydroxide solution). chemguide.co.uklibretexts.org The amide formed as an intermediate is further hydrolyzed to the carboxylic acid. chemguide.co.ukchemistrysteps.com When using acidic hydrolysis, the final product is the free carboxylic acid along with an ammonium (B1175870) salt. chemguide.co.uklibretexts.org In alkaline hydrolysis, the reaction yields a salt of the carboxylic acid and ammonia (B1221849) gas; a subsequent acidification step is required to obtain the free carboxylic acid. chemguide.co.uklibretexts.org This two-step hydrolysis sequence has been effectively applied to furo[3,2-c]pyridine-4-carbonitriles to produce the corresponding carboxylic acids. researchgate.net
The ability to convert the nitrile group on the furo[3,2-c]pyridine nucleus into either an amide or a carboxylic acid significantly broadens the synthetic utility of these compounds, providing access to key derivatives for further chemical investigation.
Interactive Data Table: Hydrolysis of Furo[3,2-c]pyridine-4-carbonitrile
| Starting Material | Reagents/Conditions | Intermediate Product | Reagents/Conditions | Final Product |
| Furo[3,2-c]pyridine-4-carbonitrile researchgate.net | Mild Acid or Alkaline Hydrolysis commonorganicchemistry.com | Furo[3,2-c]pyridine-4-carboxamide researchgate.net | Strong Acid or Alkaline Hydrolysis, Heat chemguide.co.uk | Furo[3,2-c]pyridine-4-carboxylic acid researchgate.net |
Computational and Theoretical Investigations of Furo 3,2 C Pyridin 4 5h One Systems
Molecular Modeling and Docking Studies for Elucidating Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how furo[3,2-c]pyridin-4(5H)-one derivatives and related fused heterocyclic systems interact with their biological targets, typically protein receptors or enzymes.
Docking studies on analogous fused pyridine (B92270) systems have successfully elucidated key binding modes. For instance, in studies involving pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-8-amines, a class of compounds sharing a similar fused heterocyclic core, molecular docking was used to investigate their interactions with DNA (cytosine-5)-methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation and a target for cancer therapy. researchgate.netnih.gov These analyses revealed that the ligands fit into the binding cavity of the enzyme, forming critical hydrogen bonds and hydrophobic interactions with specific amino acid residues, which are essential for their inhibitory activity. researchgate.net
Similarly, docking simulations for other related furo[2,3-b]pyridine (B1315467) and pyrrolo[3,2-d]pyrimidine derivatives have been performed against various protein kinases, such as AKT1, EGFR (Epidermal Growth Factor Receptor), and CDK2 (Cyclin-Dependent Kinase 2), which are implicated in cancer cell proliferation. cncb.ac.cnnih.gov These computational models help to visualize the binding conformation and identify the specific atoms or functional groups on the ligand that are crucial for high-affinity binding. The insights gained from these docking studies are instrumental in designing new analogues with improved target specificity and potency. nih.gov
| Compound Series | Target Protein | Key Interactions Observed in Docking Studies |
| Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-8-amines | DNMT1 (BAH2 domain) | Hydrogen bonding, hydrophobic interactions within the binding cavity. researchgate.net |
| Furo[2,3-b]pyridine derivatives | AKT1, ERα, HER2 | Strong binding affinities suggesting disruption of key cellular signaling pathways. cncb.ac.cn |
| Imidazo[4,5-b]pyridine derivatives | Aurora A Kinase | Identification of key structural requirements for inhibitory activity. nih.gov |
| Pyrrolo[3,2-d]pyrimidine derivatives | EGFR, CDK2/Cyclin A1 | Docking into the active sites to rationalize antiproliferative activity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Furo[3,2-c]pyridin-4(5H)-one Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By correlating molecular descriptors (physicochemical properties, electronic properties, or 3D features) with experimental activity, QSAR models can predict the activity of novel, unsynthesized compounds. nih.gov
For furo[3,2-c]pyridin-4(5H)-one derivatives, QSAR studies can be developed using data from biological evaluations. For example, a series of novel furan[3,2-c]pyridine derivatives were synthesized and evaluated for their cytotoxic activity against esophageal cancer cell lines (KYSE70 and KYSE150). mdpi.com The study revealed that different substitutions on the core structure resulted in a wide range of inhibitory activities, with some compounds demonstrating exceptional cytotoxicity with IC₅₀ values in the sub-micromolar range. mdpi.com
This type of structure-activity relationship data is the foundation for a QSAR model. Molecular descriptors such as molecular weight, lipophilicity (logP), molar refractivity, and electronic properties (e.g., dipole moment, HOMO/LUMO energies) can be calculated for each derivative. nih.gov Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a predictive equation can be generated. nih.gov Such models can highlight which properties are most influential for the desired biological effect. For instance, a model might reveal that increased lipophilicity and the presence of a specific hydrogen bond donor at a certain position are critical for enhancing anticancer activity, thereby guiding the design of future derivatives. nih.gov
| Compound ID mdpi.com | Substituent Group (R) | Biological Activity (IC₅₀ against KYSE150, 48h) |
| 4a | 2-fluorobenzyl | 1.159 µg/mL |
| 4b | 3-fluorobenzyl | 0.963 µg/mL |
| 4c | 4-fluorobenzyl | 0.655 µg/mL |
| 4d | 4-(trifluoromethyl)benzyl | 0.888 µg/mL |
Data sourced from a study on furan[3,2-c]pyridine derivatives, illustrating the basis for a QSAR analysis. mdpi.com
In Silico Prediction of Pharmacokinetic-Related Properties
Beyond predicting biological activity, computational methods are vital for assessing the pharmacokinetic profile of drug candidates, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME predictions allow for the early identification of compounds with poor pharmacokinetic properties, saving significant resources.
"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability. One of the most common filters for drug-likeness is Lipinski's Rule of Five. This rule states that poor absorption or permeation is more likely when a compound has:
More than 5 hydrogen bond donors.
More than 10 hydrogen bond acceptors.
A molecular weight (MW) over 500 daltons.
A calculated octanol-water partition coefficient (LogP) greater than 5.
In silico tools can rapidly calculate these and other properties for large libraries of virtual compounds. mdpi.com For furo[3,2-c]pyridin-4(5H)-one analogues, these calculations can ensure that newly designed structures fall within an acceptable physicochemical space for oral bioavailability. Studies on similar heterocyclic systems frequently employ these computational filters to prioritize which compounds to synthesize and test. mdpi.comnih.gov
| Property | Lipinski's Guideline | Compound 4c (Example) | Compliance |
| Molecular Weight (MW) | ≤ 500 | 315.33 | Yes |
| LogP (Lipophilicity) | ≤ 5 | ~3.5 | Yes |
| Hydrogen Bond Donors | ≤ 5 | 0 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 3 | Yes |
Properties for compound 4c are estimated based on its structure for illustrative purposes.
Metabolic stability is a critical parameter that determines the half-life of a drug in the body. Compounds that are rapidly metabolized by enzymes, primarily the cytochrome P450 (CYP) family in the liver, will have a short duration of action. Computational models can predict a compound's susceptibility to metabolism. nih.gov
These predictive tools often use machine learning algorithms trained on large datasets of experimental results from in vitro assays, such as human liver microsome (HLM) stability assays. nih.govresearchgate.net The models analyze a molecule's structure to identify potential sites of metabolism (SOMs)—specific atoms that are likely to be oxidized or otherwise modified by metabolic enzymes. By predicting a compound's metabolic fate, these models can estimate its intrinsic clearance or metabolic half-life (T₁/₂). researchgate.net This allows chemists to design furo[3,2-c]pyridin-4(5H)-one analogues where metabolically labile sites are blocked or removed, thereby enhancing their stability and potential for in vivo efficacy. uq.edu.au
Mechanistic and Molecular Level Biological Studies of Furo 3,2 C Pyridin 4 5h One Derivatives in Vitro Focus
Enzyme Inhibition Studies and Selectivity Profiling of Furo[3,2-c]pyridin-4(5H)-one Analogues
The furo[3,2-c]pyridin-4(5H)-one scaffold has been identified as a novel framework for the development of inhibitors targeting the Bromodomain and Extra-Terminal Domain (BET) family of proteins. While many BET inhibitors act broadly across the family (pan-BET inhibitors), this can lead to toxicities in clinical settings. Consequently, research has focused on developing domain-selective inhibitors to better separate therapeutic efficacy from toxicity. Derivatives of furo[3,2-c]pyridin-4(5H)-one have emerged as promising candidates in this pursuit, specifically as potent and selective inhibitors of the second bromodomain (BD2).
Intensive structure-based discovery and optimization efforts have led to the identification of furo[3,2-c]pyridin-4(5H)-one derivatives with exceptional selectivity for the second bromodomain of BRD4 (BRD4 BD2). A representative compound from this series, known as 8l (XY153) , demonstrated potent binding to BRD4 BD2 with a half-maximum inhibitory concentration (IC₅₀) value of just 0.79 nM. tubitak.gov.trnih.gov This compound exhibited a remarkable 354-fold selectivity for BRD4 BD2 over the first bromodomain, BRD4 BD1. tubitak.gov.trnih.gov Furthermore, compound 8l (XY153) also showed a 6-fold selectivity for the BRD4 BD2 domain over the BD2 domains of other BET family proteins. tubitak.gov.trnih.govijpsonline.com This high degree of selectivity underscores the potential of the furo[3,2-c]pyridin-4(5H)-one scaffold in creating finely tuned inhibitors that target specific domains within the BET protein family.
| Target | IC₅₀ (nM) | Selectivity |
|---|---|---|
| BRD4 BD2 | 0.79 | - |
| BRD4 BD1 | - | 354-fold vs. BRD4 BD2 |
| Other BET BD2 Domains | - | 6-fold vs. BRD4 BD2 |
While direct studies on furo[3,2-c]pyridin-4(5H)-one derivatives as cathepsin inhibitors are limited, research into structurally related scaffolds provides valuable insights. Cathepsins are a class of proteases, and their inhibition is a therapeutic strategy for various diseases. Studies on pyrrolopyrimidine-based inhibitors, which share structural similarities with furopyridones, have demonstrated that this class of compounds can be potent and selective cathepsin inhibitors. researchgate.net For instance, researchers successfully modified a pyrrolopyrimidine that was a dual inhibitor of cathepsin K and S to create analogues with high selectivity for cathepsin S. researchgate.net This selectivity was achieved by strategically altering the P2 and P3 moieties of the compound, demonstrating that related heterocyclic scaffolds can be engineered to selectively target specific cysteine proteases. researchgate.net
The inhibition of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) is a well-established mechanism for anticancer agents. Research on related fused heterocyclic systems indicates that the broader furopyridine family has been explored for this purpose. Specifically, a series of angularly fused pyrido[3',2':4,5]furo[3,2-d]pyrimidines were synthesized and evaluated for their interaction with DHFR and TS enzymes. ijpsonline.comijpsonline.com These scaffolds are recognized for their potential specificity in inhibiting these crucial enzymes involved in nucleotide synthesis. ijpsonline.comijpsonline.com In silico and in vitro testing confirmed that specific compounds within this series, namely PFP-5 , PFP-6 , and PFP-7 , achieved effective binding with both DHFR and TS, indicating that this furopyridine-containing structural framework is a viable pharmacophore for targeting these enzymes. ijpsonline.comijpsonline.com
Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition
Cellular Target Identification and Pathway Modulation (In Vitro) by Furo[3,2-c]pyridin-4(5H)-one Derivatives
Derivatives based on the furo[3,2-c]pyridin-4(5H)-one core and related furopyridine scaffolds have demonstrated significant anti-proliferative activity in vitro against a range of human cancer cell lines.
The potent and selective BRD4 BD2 inhibitor, 8l (XY153) , displayed powerful anti-proliferative effects, particularly against the MV4-11 human acute myeloid leukemia cell line, with an IC₅₀ value of 0.55 nM. tubitak.gov.trnih.gov
In the context of esophageal cancer, a series of novel furanopyridinone derivatives were evaluated against KYSE70 and KYSE150 cell lines. mdpi.com The most potent of these, compound 4c , achieved 99% inhibition of cell growth and exhibited an IC₅₀ value of 0.655 µg/mL after a 48-hour treatment. mdpi.com
Studies on the related, angularly fused pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold also revealed notable cytotoxicity. ijpsonline.comijpsonline.com Compounds from this series (PFP-5 , PFP-6 , PFP-7 ) showed anti-proliferative effects against the Henrietta Lacks (HeLa) cervical cancer cell line, human breast cancer cell lines, and rat glioma cell lines. ijpsonline.comijpsonline.com
Furthermore, research on other related scaffolds has shown activity against hepatocellular carcinoma. A thieno[3,2-b]pyridine (B153574) derivative, compound 2f , was identified as a potent agent against HepG2 cells with a GI₅₀ value of 1.2 μM. nih.gov Similarly, a furo[2,3-d]pyrimidone–coumarin hybrid, compound 10a , exhibited significant inhibitory activity against HepG2 cells with an IC₅₀ of 7.72 μM. nih.gov
Specific anti-proliferative data for the COLO205 cell line was not available in the reviewed literature for these particular scaffolds.
| Compound | Scaffold | Cell Line | Cancer Type | Activity (IC₅₀/GI₅₀) |
|---|---|---|---|---|
| 8l (XY153) | Furo[3,2-c]pyridin-4(5H)-one | MV4-11 | Leukemia | 0.55 nM |
| 4c | Furanopyridinone | KYSE70, KYSE150 | Esophageal | 0.655 µg/mL |
| PFP-5, PFP-6, PFP-7 | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | HeLa | Cervical | Effective Cytotoxicity |
| PFP-5, PFP-6, PFP-7 | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | Human Breast Cancer | Breast | Effective Cytotoxicity |
| PFP-5, PFP-6, PFP-7 | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | Rat Glioma | Glioma | Effective Cytotoxicity |
| 2f | Thieno[3,2-b]pyridine | HepG2 | Hepatocellular | 1.2 µM |
| 10a | Furo[2,3-d]pyrimidone | HepG2 | Hepatocellular | 7.72 µM |
Molecular Basis of Action, e.g., Reactive Oxygen Species Generation in Photodynamic Therapy Applications (for related isomers)
The molecular mechanism of action for certain isomers of the furo[3,2-c]pyridine (B1313802) scaffold has been explored in the context of photodynamic therapy (PDT). PDT is a therapeutic modality that utilizes a non-toxic photosensitizer, which, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS) to induce localized cell death. The efficacy of PDT is fundamentally dependent on the photosensitizer's ability to efficiently produce ROS, such as singlet oxygen (¹O₂) and hydroxyl radicals (˙OH), in the presence of oxygen.
A novel photosensitizer based on the furo[3,2-c]pyridine structure, named LIQ-TF, has been developed and investigated for its photodynamic properties. This compound demonstrates aggregation-induced emission (AIE), a phenomenon where the molecule is highly emissive in an aggregated state. Research has shown that LIQ-TF exhibits a high quantum yield and, crucially, efficient generation of both singlet oxygen (¹O₂) and hydroxyl radicals (˙OH) upon irradiation. researchgate.netmdpi.com
This capacity for dual ROS generation makes it a potent agent for photodynamic applications. The molecular basis of its action involves the absorption of light energy, which transitions the photosensitizer to an excited triplet state. This energized molecule can then transfer its energy to molecular oxygen (Type II reaction) to produce highly reactive singlet oxygen or engage in electron transfer processes (Type I reaction) to form other ROS like hydroxyl radicals. These ROS are indiscriminate in their reactivity, causing oxidative damage to essential cellular components like lipids, proteins, and nucleic acids, ultimately leading to cell death. Studies have demonstrated the utility of this furo[3,2-c]pyridine-based photosensitizer for the specific imaging and photodynamic ablation of Gram-positive bacteria in vitro. researchgate.netmdpi.com
| Property | Finding | Source |
| Compound | LIQ-TF (A furo[3,2-c]pyridine-based AIE photosensitizer) | researchgate.netmdpi.com |
| Mechanism | Aggregation-Induced Emission (AIE) | researchgate.netmdpi.com |
| Key Feature | High quantum yield and near-infrared emission | researchgate.netmdpi.com |
| ROS Generated | Singlet Oxygen (¹O₂) and Hydroxyl Radicals (˙OH) | researchgate.netmdpi.com |
| Application | Specific imaging and photodynamic ablation of Gram-positive bacteria | researchgate.netmdpi.com |
Targeting of Viral Proteases (e.g., SARS-CoV-2 MPro and PLPro)
An extensive review of published scientific literature did not yield specific research studies, either in vitro or computational, investigating 2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one or other furo[3,2-c]pyridine derivatives as inhibitors of the SARS-CoV-2 main protease (MPro) or papain-like protease (PLPro). While these proteases are critical targets for the development of antiviral drugs against SARS-CoV-2, research on potential inhibitors has focused on other classes of heterocyclic compounds.
Structure Activity Relationship Sar Studies for Furo 3,2 C Pyridin 4 5h One Derivatives
Impact of Substituent Variations on Molecular Interactions and Biological Activity Profiles
The biological activity of Furo[3,2-c]pyridin-4(5H)-one derivatives is significantly influenced by the nature and position of various substituents on the heterocyclic core. Studies have shown that even minor modifications to the substituents can lead to substantial changes in their cytotoxic profiles against cancer cell lines.
A notable study focused on a series of furan[3,2-c] pyridine (B92270) derivatives and their anti-tumor activity against esophageal cancer cell lines, KYSE70 and KYSE150. nih.gov In this research, the parent compound, 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione, was synthesized and subsequently modified at various positions. The introduction of different alkyl and functionalized side chains at the N-5 position, for instance, was found to have a profound impact on the cytotoxic activity of these compounds. nih.gov
The preliminary screening of these novel furan (B31954) pyridine derivatives demonstrated that compounds with specific substitutions, such as a bromopropyl or a bromohexyl group at the N-5 position, exhibited significant anti-tumor activity. nih.gov For example, the bromopropyl-substituted derivative showed stronger anti-proliferative activity against KYSE70 cells compared to KYSE150 cells. Conversely, an isobutyl substituent at the N-5 position resulted in more potent activity against KYSE150 cells. nih.gov These findings highlight the importance of the N-5 substituent in modulating the potency and selectivity of these compounds.
Furthermore, the introduction of a terminal imidazole group on the N-5 alkyl chain was found to be a key determinant of enhanced cytotoxicity. One such derivative, compound 4c from the study, which features an imidazole ring at the end of a hexyl chain at the N-5 position, displayed exceptional cytotoxicity against both KYSE70 and KYSE150 cell lines, achieving a 99% inhibition of cell growth at a concentration of 20.00 µg/mL. nih.gov This suggests that the imidazole moiety may be involved in crucial molecular interactions with the biological target, thereby enhancing the compound's anticancer effects.
The following interactive data table summarizes the cytotoxic activities of selected Furo[3,2-c]pyridin-4(5H)-one derivatives against esophageal cancer cell lines, illustrating the impact of substituent variations.
| Compound | N-5 Substituent | R1 | R2 | % Inhibition (KYSE70 at 40 µg/mL) | % Inhibition (KYSE150 at 40 µg/mL) |
| 3b | -(CH2)3Br | H | Isobutyl | 89.2 | 45.3 |
| 3e | -(CH2)6Br | H | Isobutyl | 82.3 | 76.8 |
| 3f | -(CH2)3CH(CH3)2 | H | Isobutyl | 65.4 | 85.1 |
| 3i | -(CH2)4-imidazole | H | Isobutyl | 78.9 | 32.5 |
| 4c | -(CH2)6-imidazole | H | Isobutyl | 99.0 | 99.0 |
Data sourced from a study on novel furopyridone derivatives as cytotoxic agents against esophageal cancer. nih.gov
Elucidation of Pharmacophore Features and Derivatization Strategies
The elucidation of pharmacophore features for Furo[3,2-c]pyridin-4(5H)-one derivatives is a critical step in understanding their mechanism of action and in guiding the design of more potent analogs. A pharmacophore model represents the essential spatial arrangement of functional groups in a molecule that are responsible for its biological activity. For the Furo[3,2-c]pyridin-4(5H)-one scaffold, key pharmacophoric features likely include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all of which contribute to the molecule's ability to interact with its biological target.
The furo[3,2-c]pyridine (B1313802) ring system itself is considered a new and important pharmacophore with potential for various therapeutic applications, including antipsychotic activity. nih.gov The core structure, with its fused furan and pyridine rings, provides a rigid framework that can be strategically decorated with various functional groups to optimize its interactions with target proteins. The lactam moiety within the pyridinone ring is a key feature, with the carbonyl group acting as a hydrogen bond acceptor and the adjacent NH group serving as a hydrogen bond donor.
Derivatization strategies for Furo[3,2-c]pyridin-4(5H)-one derivatives have often focused on the modification of the N-5 position of the pyridinone ring. This position is typically accessible for chemical modification and allows for the introduction of a wide variety of substituents without disrupting the core pharmacophore. As demonstrated in the SAR studies, the introduction of alkyl chains of varying lengths, with or without terminal functional groups such as halogens or heterocyclic rings like imidazole, can significantly modulate the biological activity. nih.gov This suggests that the N-5 position can be utilized to introduce moieties that can engage in additional binding interactions with the target, thereby enhancing potency and selectivity.
Principles of Rational Design Based on Accumulated Structure-Activity Data
The principles of rational design for Furo[3,2-c]pyridin-4(5H)-one derivatives are firmly rooted in the accumulated structure-activity relationship data. The goal of rational design is to systematically modify the lead compound to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing off-target effects.
One of the key principles of rational design is the concept of "active substructure splicing" or molecular hybridization. nih.gov This involves combining structural motifs from different molecules that are known to have desirable biological activities. For Furo[3,2-c]pyridin-4(5H)-one derivatives, this could involve incorporating fragments from other known anticancer agents or compounds that are known to interact with specific cancer-related targets. The observation that the introduction of an imidazole ring at the N-5 position dramatically increases cytotoxic activity is a prime example of how this principle can be applied. The imidazole moiety is a common feature in many biologically active compounds and its inclusion in the Furo[3,2-c]pyridin-4(5H)-one scaffold likely introduces new and favorable interactions with the target.
Another important principle of rational design is the optimization of the physicochemical properties of the molecule. This includes tuning parameters such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors to ensure that the compound has good drug-like properties. The systematic variation of the alkyl chain length at the N-5 position is a clear example of this approach. By modulating the length of the alkyl chain, researchers can fine-tune the lipophilicity of the molecule, which can have a significant impact on its ability to cross cell membranes and reach its intracellular target.
Advanced Analytical Techniques for Characterization of Furo 3,2 C Pyridin 4 5h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of furo[3,2-c]pyridin-4(5H)-one derivatives. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), the precise connectivity of atoms within the molecule can be determined. mdpi.com
For 2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. This includes two singlets for the non-equivalent methyl groups at the C2 and C3 positions, two doublets in the aromatic region for the protons on the pyridine (B92270) ring, and a characteristically broad singlet for the N-H proton of the pyridinone ring, which often appears far downfield. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| C2-CH₃ | ¹H | ~2.2 - 2.5 | Singlet |
| C3-CH₃ | ¹H | ~2.1 - 2.4 | Singlet |
| C6-H | ¹H | ~7.5 - 7.8 | Doublet |
| C7-H | ¹H | ~6.8 - 7.2 | Doublet |
| N5-H | ¹H | > 11.0 | Broad Singlet |
| C4=O | ¹³C | ~158 - 164 | - |
| C2/C3 | ¹³C | ~110 - 150 | - |
| C3a/C7a | ¹³C | ~140 - 160 | - |
| C6/C7 | ¹³C | ~105 - 145 | - |
| Methyl Carbons | ¹³C | ~10 - 20 | - |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For this compound (C₉H₉NO₂), the calculated monoisotopic mass is 163.0633 g/mol . High-Resolution Mass Spectrometry (HRMS) is employed to measure the exact mass of the molecular ion, which confirms the elemental composition and formula of the synthesized compound with high accuracy. cncb.ac.cn
In Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry, the compound will typically exhibit a prominent molecular ion peak ([M]⁺ or [M+H]⁺). researchgate.net The analysis of the fragmentation pattern provides valuable structural information. nih.gov For the furo[3,2-c]pyridine (B1313802) core, characteristic fragmentation may involve the loss of small, stable molecules like carbon monoxide (CO) from the pyridinone ring or the cleavage of the methyl substituents. nih.gov These fragmentation pathways help to confirm the presence of the key structural motifs within the molecule. researchgate.netsapub.org
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₀NO₂⁺ | 164.0706 | Protonated Molecular Ion (ESI) |
| [M]⁺ | C₉H₉NO₂⁺ | 163.0633 | Molecular Ion (EI) |
| [M-CH₃]⁺ | C₈H₆NO₂⁺ | 148.0404 | Loss of a methyl radical |
| [M-CO]⁺ | C₈H₉NO⁺ | 135.0684 | Loss of carbon monoxide |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. libretexts.org
The most prominent features are related to the pyridinone ring. A strong, sharp absorption band is expected in the region of 1660-1690 cm⁻¹, corresponding to the C=O (amide carbonyl) stretching vibration. mdpi.com Another significant band is the N-H stretching vibration, which typically appears as a broad peak in the 3100-3400 cm⁻¹ range due to hydrogen bonding. mdpi.com Other characteristic absorptions include C-H stretching vibrations for the methyl and aromatic protons (typically 2850-3100 cm⁻¹), C=C and C=N stretching vibrations from the fused aromatic rings (1400-1600 cm⁻¹), and C-O stretching of the furan (B31954) ring. libretexts.orgvscht.cz
Table 3: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide (Pyridinone) | 3100 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic/Vinylic) | sp² C-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | sp³ C-H (Methyl) | 2850 - 3000 | Medium |
| C=O Stretch | Amide (Pyridinone) | 1660 - 1690 | Strong, Sharp |
| C=C / C=N Stretch | Aromatic Rings | 1400 - 1600 | Variable |
| C-O Stretch | Furan Ring | 1050 - 1250 | Strong |
Chromatographic Methods (e.g., HPLC, UPLC, LC-MS) for Purity Assessment and Separation
Chromatographic techniques are essential for the purification and purity analysis of synthesized furo[3,2-c]pyridin-4(5H)-one derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are routinely used to separate the target compound from any unreacted starting materials, reagents, or side products. The purity of the final product is determined by integrating the peak area of the compound in the chromatogram, with a high-purity sample typically showing a single, sharp peak.
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful technique. It allows for the separation of components in a mixture by LC, followed by their immediate analysis by MS. This provides molecular weight information for each separated peak, enabling the rapid identification of the desired product and characterization of any impurities. nih.gov While specific retention times are dependent on the experimental conditions (e.g., column type, mobile phase composition, and flow rate), these methods are the standard for verifying the purity and identity of novel synthesized compounds. nih.gov
Future Research Directions and Potential Applications in Chemical Biology
Strategic Development of Novel Furo[3,2-c]pyridin-4(5H)-one Scaffolds for Lead Compound Identification
The strategic design and synthesis of novel furo[3,2-c]pyridin-4(5H)-one scaffolds are paramount for the identification of new lead compounds with improved potency and selectivity. bohrium.comresearchgate.net The furopyridine core is considered a versatile framework, and its derivatives have shown a wide range of biological activities, making them attractive candidates for drug discovery programs. bohrium.comresearchgate.net
Key strategies for developing novel scaffolds include:
Structural Diversity: Introducing a wide array of substituents at various positions of the furopyridine ring system to explore the chemical space and identify key structural features for biological activity. bohrium.com
Structure-Activity Relationship (SAR) Studies: Systematic modification of the furo[3,2-c]pyridine (B1313802) core to establish clear relationships between the chemical structure and the observed biological effects. nih.gov This enables the rational design of more potent and selective compounds.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance the compound's pharmacological profile.
Recent research has focused on creating libraries of furo[3,2-c]pyridine derivatives to screen for various biological activities. For instance, new synthetic methods have been developed to produce 5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-one derivatives, expanding the accessible chemical space for this scaffold. bohrium.comresearchgate.net
Exploration of Undiscovered Pharmacological Targets and Therapeutic Modalities
While furo[3,2-c]pyridine derivatives have been investigated for several known targets, a significant opportunity lies in the exploration of novel and undiscovered pharmacological pathways. The unique structural features of the furopyridine core may allow for interaction with a diverse range of biological macromolecules. semanticscholar.org
Future research in this area should focus on:
Target Identification: Employing modern chemical biology techniques, such as affinity chromatography and activity-based protein profiling, to identify the direct molecular targets of bioactive furo[3,2-c]pyridin-4(5H)-one compounds.
Phenotypic Screening: Utilizing high-content screening and other cell-based assays to uncover novel therapeutic effects without a preconceived target.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to understand their therapeutic potential better.
Derivatives of the isomeric furo[2,3-b]pyridine (B1315467) have shown promise as kinase inhibitors, suggesting that furo[3,2-c]pyridines could also modulate the activity of kinases or other important enzyme families. nih.govnih.gov Furthermore, the structural similarity to other biologically active heterocyclic systems indicates a potential for a broad spectrum of activities, including antiviral and anticancer effects. researchgate.netmdpi.com For example, certain furopyridine derivatives have demonstrated cytotoxic effects against cancer cell lines. mdpi.com
Advancements in Synthetic Methodologies for Furo[3,2-c]pyridin-4(5H)-one Chemistry
The development of efficient and versatile synthetic methods is crucial for the exploration of furo[3,2-c]pyridin-4(5H)-one chemistry. bohrium.com Robust synthetic routes enable the rapid generation of diverse compound libraries necessary for thorough structure-activity relationship studies and lead optimization. nih.gov
Recent advancements have focused on:
One-Pot Syntheses: Developing multi-component reactions that allow for the construction of the complex furopyridine core in a single step, improving efficiency and reducing waste.
Catalyst-Free Reactions: Exploring novel reaction conditions that proceed without the need for a metal catalyst, offering a more environmentally friendly approach. A novel strategy for synthesizing furo[3,2-c]pyridines from 3-alkynyl-4-pyrones and ammonium (B1175870) acetate (B1210297) proceeds at room temperature in hexafluoroisopropyl alcohol without a catalyst. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: Utilizing powerful palladium-catalyzed reactions to introduce a wide range of functional groups onto the furopyridine scaffold, enabling fine-tuning of its properties.
A notable method involves the reaction of 1-substituted 4-hydroxy-6-methylpyridin-2(1H)-ones with various nitrostyrenes using triethylamine (B128534) as a catalyst to produce a series of 5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-ones. bohrium.com
| Starting Materials | Catalyst/Reagent | Product |
| 1-substitued 4-hydroxy-6-methylpyridin-2(1H)-ones and nitrostyrenes | Triethylamine | 5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-one derivatives |
| 3-alkynyl-4-pyrones and ammonium acetate | Hexafluoroisopropyl alcohol (solvent, catalyst-free) | Furo[3,2-c]pyridines |
| 3-furoyl-L-leucine | Eaton's reagent | 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione |
Integration of Cutting-Edge Computational and Experimental Approaches in Furopyridine Research
The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. mdpi.comfrontiersin.org Applying these integrated approaches to furopyridine research can accelerate the identification and optimization of new therapeutic agents.
Future directions in this integrative research include:
In Silico Screening: Utilizing virtual screening techniques to screen large compound libraries against known or predicted biological targets, prioritizing compounds for synthesis and experimental testing. rsc.org
Molecular Docking: Using computational docking to predict the binding modes of furo[3,2-c]pyridin-4(5H)-one derivatives within the active sites of target proteins, providing insights for rational drug design. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of furopyridine derivatives with their biological activities, enabling the prediction of the potency of new analogs.
Molecular docking studies have been successfully employed to understand the binding interactions of furopyridine derivatives with enzymes like CDK2, guiding the design of more potent inhibitors. nih.govresearchgate.net This integration of computational and experimental methods allows for a more efficient and targeted exploration of the therapeutic potential of the furo[3,2-c]pyridine scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for constructing the furo[3,2-c]pyridin-4(5H)-one scaffold, and how can reaction conditions be optimized for 2,3-dimethyl substitution?
- Methodology : The core scaffold is typically synthesized via cyclization of substituted pyridine precursors. For 2,3-dimethyl derivatives, alkylation or Friedel-Crafts acylation can introduce methyl groups. Key steps include:
- Cyclization : Use of acid-catalyzed intramolecular cyclization (e.g., H₂SO₄ or polyphosphoric acid) to form the fused furan ring.
- Methylation : Dimethylation at positions 2 and 3 is achieved via alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/NaH) .
- Optimization : Solvent polarity (DMF vs. THF) and temperature control (0–80°C) significantly impact yield. Monitor via TLC and HPLC for intermediates .
Q. How can researchers validate the structural identity and purity of 2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one?
- Analytical Workflow :
- NMR : Compare ¹H/¹³C NMR spectra with literature data. Key signals include:
- ¹H : δ 2.2–2.5 ppm (methyl groups), δ 6.5–7.2 ppm (aromatic protons).
- ¹³C : δ 20–25 ppm (CH₃), δ 160–170 ppm (carbonyl).
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion ([M+H]⁺ expected at m/z 163.1).
- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies enhance the selectivity of this compound derivatives as BD2-selective BET inhibitors?
- Structure-Activity Relationship (SAR) :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 5 to improve BD2 binding.
- Crystallography : Co-crystal structures (e.g., PDB: 7XK2) reveal hydrogen bonding with Asn433 and hydrophobic interactions with Leu92 in BD2 .
- Key Derivatives :
| Compound | BD2 IC₅₀ (nM) | BD1 IC₅₀ (nM) | Selectivity (BD2/BD1) |
|---|---|---|---|
| A | 12.3 | 450 | 36.6x |
| B | 8.7 | 620 | 71.3x |
| Data from Xu et al. (2022) highlight dimethyl substitution as critical for selectivity . |
Q. How can functionalization of the 5H-position improve pharmacokinetic properties while retaining bioactivity?
- Approach :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl, phosphate) at the 5H-position to enhance solubility.
- Metabolic Stability : Replace labile protons with deuterium (deuterated analogs show 2–3x longer half-life in murine models) .
Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound class?
- Experimental Design :
Dose Optimization : Perform PK/PD studies to align in vitro IC₅₀ with plasma concentrations.
Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out non-BET targets.
Biomarker Validation : Measure c-MYC suppression in xenograft models (AML or leukemia) to confirm target engagement .
Data Contradiction Analysis
Q. Why do some studies report anti-cancer activity while others show limited efficacy in solid tumors?
- Hypotheses :
- Tumor Heterogeneity : BET inhibition may preferentially target hematological malignancies (e.g., AML) due to c-MYC dependency.
- Microenvironment Factors : Solid tumors exhibit higher stromal resistance; combine with PD-1 inhibitors to overcome immunosuppression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
